molecular formula C16H16CuN3O6S+ B12694962 Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) CAS No. 85883-84-7

Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-)

Cat. No.: B12694962
CAS No.: 85883-84-7
M. Wt: 441.9 g/mol
InChI Key: ZYZOBPRIPGCGOH-KJRSBNFTSA-O
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Description

Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is a complex azo compound that features a copper ion coordinated with a sulfonated azo dye. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their vibrant colors and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .

Industrial Production Methods

Industrial production of azo compounds, including Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-), often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. Catalysts such as palladium or molecular iodine may be used to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and oxidized azo derivatives .

Scientific Research Applications

Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color and reactivity. The copper ion plays a crucial role in stabilizing the structure and enhancing its chemical properties .

Comparison with Similar Compounds

Properties

CAS No.

85883-84-7

Molecular Formula

C16H16CuN3O6S+

Molecular Weight

441.9 g/mol

IUPAC Name

3-[[(Z)-4-anilino-2-hydroxy-4-oxobut-2-enyl]diazenyl]-4-hydroxybenzenesulfonic acid;copper;hydron

InChI

InChI=1S/C16H15N3O6S.Cu/c20-12(8-16(22)18-11-4-2-1-3-5-11)10-17-19-14-9-13(26(23,24)25)6-7-15(14)21;/h1-9,20-21H,10H2,(H,18,22)(H,23,24,25);/p+1/b12-8-,19-17?;

InChI Key

ZYZOBPRIPGCGOH-KJRSBNFTSA-O

Isomeric SMILES

[H+].C1=CC=C(C=C1)NC(=O)/C=C(/CN=NC2=C(C=CC(=C2)S(=O)(=O)O)O)\O.[Cu]

Canonical SMILES

[H+].C1=CC=C(C=C1)NC(=O)C=C(CN=NC2=C(C=CC(=C2)S(=O)(=O)O)O)O.[Cu]

Origin of Product

United States

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